IOX4

Description

Properties

IUPAC Name |

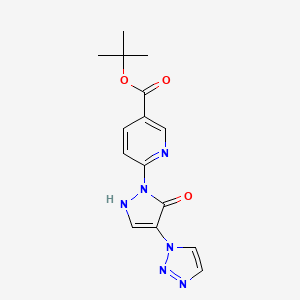

tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQDVNGHZIALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: IOX4 Mechanism of Action in Stabilizing HIF-1α

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded, a process initiated by prolyl hydroxylase domain (PHD) enzymes. Inhibition of these enzymes presents a promising therapeutic strategy for conditions such as anemia and ischemia by stabilizing HIF-1α and activating downstream pathways. IOX4 has emerged as a potent and selective inhibitor of PHD2, the primary regulator of HIF-1α stability. This guide provides a comprehensive technical overview of the mechanism of action of this compound in stabilizing HIF-1α, complete with quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: PHD2 Inhibition

Under normoxic conditions, PHD enzymes utilize molecular oxygen and 2-oxoglutarate (2OG) as co-substrates to hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the polyubiquitination and subsequent proteasomal degradation of HIF-1α.[2]

This compound functions as a potent and selective inhibitor of PHD2.[3][4] Its mechanism of action is competitive inhibition with respect to the co-substrate 2-oxoglutarate. This compound binds to the active site of PHD2, preventing the binding of 2OG and thereby inhibiting the prolyl hydroxylation of HIF-1α. This inhibition of PHD2 activity prevents the VHL-mediated degradation of HIF-1α, leading to its stabilization and accumulation within the cell, even under normoxic conditions.

Quantitative Data on this compound Activity

The potency and cellular efficacy of this compound have been quantified in various assays.

| Parameter | Value | Cell Line/System | Reference |

| PHD2 IC50 | 1.6 nM | In vitro antibody-based hydroxylation assay | |

| HIF-1α EC50 | 5.6 µM | U2OS (human osteosarcoma) | |

| 11.1 µM | Hep3B (human hepatocellular carcinoma) | ||

| 11.7 µM | MCF-7 (human breast adenocarcinoma) |

Table 1: In vitro and cellular potency of this compound.

In vivo studies in mice have demonstrated the ability of this compound to induce HIF-1α and HIF-2α in a dose-dependent manner in various tissues, including the liver and brain, following intraperitoneal administration.

| Tissue | This compound Dose (mg/kg) | HIF-1α Induction | HIF-2α Induction | Reference |

| Brain | 35 | Marked | Marked | |

| Liver | 17.5 - 70 | Dose-dependent | Dose-dependent | |

| Kidney | 35 | Present | Present | |

| Heart | 35 | Present | Present |

Table 2: In vivo efficacy of this compound in mice (1-hour post-injection).

Furthermore, the stabilization of HIF-1α by this compound leads to the transcriptional activation of its target genes. Quantitative real-time PCR (qRT-PCR) analysis in the brains of mice treated with this compound showed a dose-dependent increase in the mRNA levels of specific HIF target genes.

| Target Gene | This compound Dose (mg/kg) | Fold Change in mRNA Expression | Reference |

| Epo | Dose-dependent | Induced | |

| Vegfa | Dose-dependent | Induced | |

| Adm | Dose-dependent | Induced | |

| Bnip3 | Not specified | Unaffected | |

| Ldha | Not specified | Unaffected | |

| Il6 | Not specified | Unaffected |

Table 3: Effect of this compound on HIF-1α target gene expression in the mouse brain.

Signaling Pathways and Experimental Workflows

HIF-1α Degradation and this compound Mechanism of Action

The following diagram illustrates the canonical pathway of HIF-1α degradation under normoxic conditions and the mechanism by which this compound intervenes to stabilize HIF-1α.

Experimental Workflow for Assessing HIF-1α Stabilization

This diagram outlines a typical experimental workflow to investigate the effect of this compound on HIF-1α stabilization and target gene expression.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: U2OS, Hep3B, and MCF-7 cells are cultured in appropriate media (e.g., DMEM for U2OS and MCF-7, MEM for Hep3B) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Plating: Cells are seeded in 6-well plates or 10 cm dishes and allowed to adhere and reach 70-80% confluency.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 100 mM). Serial dilutions are made in culture media to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

-

Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Cells are incubated for a specified time (e.g., 5 hours for EC50 determination).

Nuclear Extraction

-

Harvesting: After treatment, cells are washed with ice-cold PBS and scraped into a microcentrifuge tube.

-

Pelleting: Cells are pelleted by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Lysis: The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubated on ice for 15 minutes.

-

Detergent Addition: A mild detergent (e.g., NP-40) is added to a final concentration of 0.5%, and the lysate is vortexed briefly.

-

Nuclear Pelleting: The lysate is centrifuged at 14,000 x g for 1 minute at 4°C. The supernatant (cytoplasmic fraction) is removed.

-

Nuclear Lysis: The nuclear pellet is resuspended in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubated on ice with periodic vortexing for 30 minutes.

-

Clarification: The nuclear lysate is centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant containing the nuclear proteins is collected.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

Western Blotting for HIF-1α

-

Sample Preparation: Nuclear extracts (20-40 µg of protein) are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

SDS-PAGE: Samples are resolved on an 8% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, diluted 1:1000 in blocking buffer). A loading control antibody (e.g., mouse anti-β-actin, diluted 1:5000) is also used.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, diluted 1:5000 in blocking buffer).

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

RNA Isolation and qRT-PCR

-

RNA Isolation: Total RNA is extracted from this compound-treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains 1x SYBR Green master mix, forward and reverse primers (200-400 nM each), and diluted cDNA.

-

Primer Sequences (Mouse):

-

Vegfa: Forward: 5'-CAGGCTGCTGTAACGATGAAG-3', Reverse: 5'-GTCTGCGGATCTTGGACAAAC-3'

-

Epo: Forward: 5'-CAGCCGTAGCCTCACTCACT-3', Reverse: 5'-TCCAGCCAGGCAGAAAGT-3'

-

Adm: Forward: 5'-AAGAGGCAGAAGCTGGTGAA-3', Reverse: 5'-CCTTCCTCCTGCTCGTCTTC-3'

-

Bnip3: Forward: 5'-GCTCCCAGACACCACAAGA-3', Reverse: 5'-TGCAGTTCTACCCAGCCATC-3'

-

Ldha: Forward: 5'-TGTCTCCAGCAAAGACTACTTCA-3', Reverse: 5'-ATACAGGTCCACATAGCCCAG-3'

-

Il6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'

-

β-actin (housekeeping): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

-

Thermal Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene (e.g., β-actin).

In Vivo Mouse Studies

-

Animal Model: Wild-type C57BL/6 mice are used.

-

This compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in DMSO to create a stock solution, which is then diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. For example, a suspension can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: Mice are administered this compound via i.p. injection at various doses (e.g., 17.5 to 70 mg/kg). A vehicle control group is also included.

-

Tissue Harvesting: At a specified time point after injection (e.g., 1 hour), mice are euthanized, and tissues (e.g., brain, liver, kidney, heart) are rapidly harvested and snap-frozen in liquid nitrogen for subsequent protein and RNA analysis.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of PHD2 that effectively stabilizes HIF-1α in both in vitro and in vivo settings. Its mechanism of action, centered on the competitive inhibition of 2-oxoglutarate binding to the PHD2 active site, provides a robust method for upregulating the HIF-1 pathway. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of PHD inhibition and to further explore the intricate roles of the HIF signaling cascade in health and disease.

References

- 1. origene.com [origene.com]

- 2. Deconstructing the Polymerase Chain Reaction: Understanding and Correcting Bias Associated with Primer Degeneracies and Primer-Template Mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

IOX4: A Selective HIF Prolyl Hydroxylase 2 (PHD2) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of IOX4, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2). This compound serves as a valuable chemical tool for studying the physiological and pathological roles of the HIF pathway. Its ability to stabilize HIF-α subunits under normoxic conditions by inhibiting their degradation has significant implications for research into ischemia, anemia, and other hypoxia-associated diseases. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and key signaling pathways affected by this compound.

Introduction

The cellular response to low oxygen tension (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIFs are heterodimers composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, the HIF-α subunit is hydroxylated on specific proline residues by HIF Prolyl Hydroxylases (PHDs), also known as Egl-Nine Homologs (EGLNs). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent dimerization with HIF-β. The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

There are three main isoforms of PHDs: PHD1, PHD2, and PHD3. PHD2 is considered the primary regulator of HIF-α stability in most cell types under normoxia. Consequently, selective inhibitors of PHD2 are of significant interest for therapeutic applications where the controlled activation of the HIF pathway is desired. This compound has emerged as a potent and selective inhibitor of PHD2, making it an invaluable tool for both basic research and preclinical drug development.

This compound: Mechanism of Action and Chemical Properties

This compound is a triazole-based compound that acts as a competitive inhibitor of PHD2 with respect to its co-substrate, 2-oxoglutarate (2OG).[1] By binding to the 2OG-binding site in the catalytic domain of PHD2, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization and the subsequent activation of HIF-mediated gene transcription.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₆O |

| Molecular Weight | 328.33 g/mol |

| CAS Number | 1154097-71-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and dimethylformamide |

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PHD2 and its selectivity against other 2-oxoglutarate-dependent dioxygenases.

| Target Enzyme | IC50 (nM) | Selectivity vs. PHD2 | Reference |

| PHD2 | 1.6 | - | [1] |

| Factor Inhibiting HIF (FIH) | > 100,000 | > 62,500-fold | [2] |

| Jumonji-C (JmjC) domain-containing histone demethylases (KDMs) | > 1,400 | > 875-fold | [2] |

| γ-butyrobetaine hydroxylase (BBOX) | > 1,400 | > 875-fold | [2] |

| Fat mass and obesity-associated protein (FTO) | > 1,400 | > 875-fold |

Note: While this compound is highly selective for PHD2, it is also reported to inhibit PHD1 and PHD3, likely due to the conserved nature of the 2OG-binding site among the PHD isoforms.

Table 2: Cellular Activity of this compound

This table presents the half-maximal effective concentration (EC50) for the induction of HIF-1α in different human cell lines following treatment with this compound.

| Cell Line | EC50 for HIF-1α Induction (µM) | Reference |

| MCF-7 (Breast Cancer) | 114 | |

| Hep3B (Hepatocellular Carcinoma) | 86 | |

| U2OS (Osteosarcoma) | 49.5 |

Signaling Pathway and Experimental Workflow

HIF-1α Signaling Pathway

The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α and the mechanism of action of this compound.

Caption: HIF-1α signaling pathway under normoxia and in the presence of this compound.

Experimental Workflow for this compound Characterization

This diagram outlines a typical experimental workflow to characterize the activity of a PHD inhibitor like this compound.

References

The Role of IOX4 in the Hypoxia Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of IOX4, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2). It details the mechanism of action of this compound within the hypoxia signaling pathway, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual diagrams to elucidate complex biological processes and workflows.

The Hypoxia Signaling Pathway: A Primer

In mammalian cells, the hypoxia-inducible factor (HIF) transcription factors are the master regulators of the adaptive response to low oxygen levels (hypoxia).[1][2] The key oxygen-sensitive component is the HIF-α subunit.

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs), with PHD2 being the most important isoform in this regulation.[3][4][5] PHDs hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-α for proteasomal degradation. Another level of regulation is mediated by Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, preventing its interaction with transcriptional co-activators.

Under hypoxic conditions, the activity of PHDs and FIH is suppressed due to the lack of their essential co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing the cell to adapt to the low oxygen environment.

This compound: A Potent and Selective PHD2 Inhibitor

This compound is a tricyclic triazole-containing compound identified as a potent and highly selective inhibitor of PHD2. It acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate, effectively blocking the enzyme's catalytic activity. Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable chemical probe for studying the physiological and pathological roles of the HIF pathway, particularly in the context of cerebral diseases like stroke.

Mechanism of Action of this compound

This compound exerts its biological effects by directly intervening in the HIF-α degradation cascade:

-

PHD2 Inhibition : this compound binds to the active site of PHD2, competing with and displacing the co-substrate 2-oxoglutarate.

-

Prevention of Prolyl Hydroxylation : By inhibiting PHD2, this compound prevents the hydroxylation of proline residues on the HIF-α subunit.

-

HIF-α Stabilization : In the absence of prolyl hydroxylation, the VHL E3 ubiquitin ligase complex cannot recognize HIF-α. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α.

-

Activation of Hypoxic Response : The stabilized HIF-α protein accumulates in the cytoplasm and translocates to the nucleus. There, it forms a heterodimer with HIF-1β and activates the transcription of HRE-containing genes, effectively mimicking a hypoxic response under normoxic conditions.

Crucially, studies have shown that this compound is highly selective for PHDs over FIH, meaning it induces HIF-α accumulation without inhibiting the asparaginyl hydroxylation that modulates transcriptional activity.

Quantitative Data

The efficacy of this compound has been quantified both in vitro against the isolated enzyme and in cellular assays.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Assay Type | IC50 Value | Reference |

| PHD2 | AlphaScreen | 1.6 nM | |

| PHD2 | AlphaScreen | 3 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Efficacy of this compound in HIF-1α Induction

| Cell Line | Assay Type | EC50 Value | Reference |

| U2OS | HIF-1α Induction | 5.6 µM | |

| Hep3B | HIF-1α Induction | 11.1 µM | |

| MCF-7 | HIF-1α Induction | 11.7 µM | |

| U2OS | HIF-1α Induction | 49.5 µM | |

| Hep3B | HIF-1α Induction | 86 µM | |

| MCF-7 | HIF-1α Induction | 114 µM |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and target engagement of this compound.

PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a method to determine the in vitro potency of this compound against PHD2 using an antibody-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Materials:

-

Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

-

Biotinylated HIF-1α CODD peptide (e.g., residues 556-574)

-

This compound and other test compounds

-

2-Oxoglutarate (2OG)

-

Ferrous sulfate (Fe(II))

-

L-Ascorbic acid

-

AlphaScreen anti-hydroxyproline antibody

-

AlphaScreen Donor and Acceptor beads

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA

-

384-well white ProxiPlates™

Procedure:

-

Compound Preparation : Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer.

-

Enzyme Mix Preparation : Prepare a mixture containing 10 nM PHD2, 20 µM Fe(II), and 200 µM L-ascorbic acid in Assay Buffer.

-

Incubation : In a 384-well plate, add 1 µL of the diluted this compound solution to 5 µL of the Enzyme Mix. Incubate for 15 minutes at room temperature.

-

Reaction Initiation : Prepare a substrate mixture containing 150 nM biotinylated CODD peptide and 5 µM 2OG in Assay Buffer. Add 4 µL of this substrate mix to each well to start the hydroxylation reaction. Incubate for 10 minutes at room temperature.

-

Reaction Termination & Detection : Stop the reaction by adding a solution containing AlphaScreen Acceptor beads and the anti-hydroxyproline antibody. Incubate in the dark.

-

Final Step : Add AlphaScreen Donor beads and incubate again in the dark.

-

Data Acquisition : Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the degree of PHD2 inhibition.

-

Analysis : Calculate IC50 values by fitting the dose-response data to a suitable nonlinear regression model.

HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α stabilization in cells treated with this compound. Proper sample preparation is critical due to the short half-life of HIF-1α under normoxic conditions.

Materials:

-

Cell lines (e.g., U2OS, HeLa, Hep3B)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Nuclear extraction kit (recommended)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment : Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

-

Cell Lysis : Place plates on ice. Wash cells with ice-cold PBS. Lyse cells directly and quickly in ice-cold Lysis Buffer. For enhanced detection, perform nuclear extraction according to the manufacturer's protocol, as stabilized HIF-1α translocates to the nucleus.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel (e.g., 7.5% polyacrylamide) and run electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.

-

Blocking : Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary anti-HIF-1α antibody (diluted in Blocking Buffer) overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane extensively with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes. Quantify band intensities to determine the dose-dependent effect of this compound on HIF-1α levels.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding generally stabilizes a protein, increasing its melting temperature.

Materials:

-

Adherent cells

-

This compound

-

PBS and Trypsin

-

PCR tubes or plates

-

Thermal cycler

-

Lysis Buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)

-

Ultracentrifuge

-

Western Blot materials (as described in 5.2)

Procedure:

-

Cell Treatment : Treat intact cells with this compound or vehicle (DMSO) for a defined period to allow for cell penetration and target binding.

-

Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge : Heat the cell aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

-

Cell Lysis : Lyse the cells, for example, by three rapid freeze-thaw cycles.

-

Separation of Fractions : Separate the soluble protein fraction from the precipitated (denatured) protein aggregates by ultracentrifugation.

-

Analysis : Collect the supernatant (soluble fraction) and analyze the amount of soluble PHD2 at each temperature point by Western Blot.

-

Data Interpretation : In the vehicle-treated samples, the amount of soluble PHD2 will decrease as the temperature increases, reflecting protein denaturation. In this compound-treated samples, the binding of this compound to PHD2 will stabilize the protein, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement.

Visualizations

Signaling Pathway Diagrams

Caption: Hypoxia signaling pathway under normoxic conditions.

Caption: this compound inhibits PHD2, leading to HIF-1α stabilization.

Experimental Workflow Diagrams

Caption: Experimental workflow for HIF-1α Western Blot analysis.

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PHD2. Its ability to stabilize HIF-α by preventing its prolyl hydroxylation and subsequent degradation makes it an indispensable tool for researchers in the fields of cancer biology, ischemia, and cellular metabolism. The data and protocols presented in this guide offer a comprehensive framework for utilizing this compound to investigate the intricate workings of the hypoxia signaling pathway and to explore the therapeutic potential of PHD inhibition.

References

- 1. New horizons in hypoxia signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Core Chemical Properties and Structure of IOX4

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX4 is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. By inhibiting PHD2, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. Its ability to penetrate the blood-brain barrier makes it a valuable research tool for investigating the therapeutic potential of HIF stabilization in a variety of conditions, including anemia and ischemic diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its synthesis and key in vitro assays.

Chemical Properties and Structure

This compound is a synthetic, cell-permeable compound belonging to the class of dihydropyrazole derivatives. Its chemical and physical properties are summarized in the tables below.

Identification

| Property | Value |

| IUPAC Name | tert-butyl 6-[5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate |

| CAS Number | 1154097-71-8[1] |

| Molecular Formula | C₁₅H₁₆N₆O₃[1] |

| Canonical SMILES | CC(C)(C)OC(=O)c1ccc(nc1)-n1[nH]cc(-n2ccnn2)c1=O[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 328.33 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | Data not available in the reviewed literature. |

| pKa | Data not available in the reviewed literature. Computational prediction tools may provide an estimate. |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 152.29 mM)[1] DMF: 25 mg/mL Ethanol: ≤ 1 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |

| Aqueous Solubility | Limited aqueous solubility. Formulations in co-solvents are typically required for in vivo studies. |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of PHD2. It functions as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate (2OG), binding to the active site of the enzyme. This inhibition prevents the prolyl hydroxylation of HIF-α subunits, which would normally target them for proteasomal degradation under normoxic conditions. The stabilization of HIF-α leads to its accumulation, translocation to the nucleus, and subsequent activation of target gene transcription.

In Vitro Activity

| Parameter | Value | Cell Line/Assay |

| IC₅₀ (PHD2) | 1.6 nM | AlphaScreen Assay |

| EC₅₀ (HIF-1α induction) | 49.5 µM | U2OS cells |

| 86 µM | Hep3B cells | |

| 114 µM | MCF-7 cells |

In Vivo Activity

This compound has demonstrated the ability to induce HIF-α in various tissues in wild-type mice, including the brain, indicating its capacity to cross the blood-brain barrier.

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of PHD2, leading to the stabilization and activation of the HIF-1α signaling pathway.

Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a summarized protocol based on published literature.

Caption: A simplified workflow for the chemical synthesis of this compound.

Detailed Methodology: A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the supplementary information of the cited reference. The general procedure involves the initial alkylation of 1,2,3-triazole followed by condensation and cyclization reactions to form the final dihydropyrazole core structure of this compound. Purification is typically achieved through precipitation and washing.

PHD2 Inhibition Assay (AlphaScreen)

The inhibitory activity of this compound against PHD2 can be determined using a commercially available AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. This assay measures the hydroxylation of a HIF-1α peptide substrate by PHD2.

Caption: Workflow for determining PHD2 inhibition using the AlphaScreen assay.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, combine PHD2 enzyme, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in an appropriate assay buffer.

-

Compound Addition: Add this compound or other test compounds at varying concentrations. Include a vehicle control (e.g., DMSO).

-

Enzymatic Reaction: Incubate the plate at room temperature to allow the hydroxylation reaction to proceed.

-

Detection: Stop the reaction and add Streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody-conjugated Acceptor beads.

-

Signal Measurement: Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of PHD2 activity.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a powerful and selective tool for the study of the HIF pathway. Its well-characterized chemical properties and biological activity make it an invaluable reagent for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this compound and similar compounds in the pursuit of novel therapeutics targeting the cellular response to hypoxia. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

References

IOX4 for Inducing Hypoxic Response In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IOX4, a potent and selective small molecule inhibitor used to induce a robust hypoxic response in in vitro models. We will cover its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application and the assessment of its biological effects.

Core Mechanism of Action: Stabilizing HIF-1α

Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is continuously synthesized and targeted for degradation. This process is initiated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary oxygen sensor in most human cells. PHDs utilize oxygen and 2-oxoglutarate (2OG) to hydroxylate specific proline residues on HIF-1α.[1][2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, marking it for rapid degradation by the proteasome.[1][3][4]

This compound functions as a chemical mimic of hypoxia by directly inhibiting the activity of PHD2. It acts as a competitive inhibitor by binding to the 2-oxoglutarate binding site on the enzyme. By inhibiting PHD2, this compound prevents the hydroxylation of HIF-1α. Consequently, HIF-1α is no longer recognized by VHL, escapes ubiquitination and degradation, and rapidly accumulates in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes that mediate the cellular response to hypoxia, including those involved in angiogenesis, glucose metabolism, and cell survival.

Caption: HIF-1α signaling pathway under normoxia versus this compound-induced hypoxic mimicry.

Quantitative Data: Efficacy and Potency of this compound

This compound is characterized by its high potency against its enzymatic target and its effectiveness in inducing a hypoxic response across various cell lines. The quantitative data below are summarized from key studies.

Table 1: In Vitro Enzymatic Inhibition This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary target, PHD2, in a cell-free assay.

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type |

| PHD2 | This compound | 1.6 | Antibody-based hydroxylation assay |

| PHD2 | IOX2 (Comparator) | 22 | Antibody-based hydroxylation assay |

| Data sourced from Chan MC, et al. PLoS One. 2015. |

Table 2: Cellular HIF-1α Induction This table presents the half-maximal effective concentration (EC50) required for this compound to induce HIF-1α protein accumulation in different human cancer cell lines after a 5-hour treatment period.

| Cell Line | Cancer Type | EC50 for HIF-1α Induction (µM) |

| U2OS | Osteosarcoma | 5.6 |

| Hep3B | Hepatocellular Carcinoma | 11.1 |

| MCF-7 | Breast Adenocarcinoma | 11.7 |

| Data sourced from Chan MC, et al. PLoS One. 2015. |

Experimental Protocols and Workflow

Successful induction and analysis of the hypoxic response using this compound requires careful planning and execution. The following workflow and protocols provide a comprehensive guide for in vitro experiments.

Caption: General experimental workflow for in vitro studies using this compound.

Protocol 3.1: Preparation and Storage of this compound Stock Solutions

-

Reconstitution: this compound is highly soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 20-50 mM), dissolve the powdered this compound in fresh, anhydrous DMSO. A 66 mg/mL concentration corresponds to approximately 201 mM. Gentle vortexing or sonication can aid dissolution.

-

Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots protected from light. For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.

Protocol 3.2: In Vitro Treatment of Cell Cultures

-

Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the media is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the existing media from the cells and replace it with the media containing the appropriate this compound concentration or vehicle (media with DMSO only).

-

Incubation: Incubate the cells for the desired period. For HIF-1α protein stabilization, peak levels are often observed between 4 and 8 hours. For downstream gene expression or viability studies, longer incubation times (e.g., 16-72 hours) may be necessary.

Protocol 3.3: Western Blot Analysis for HIF-1α Stabilization

Critical Note: HIF-1α is degraded within minutes upon re-exposure to normoxic conditions. All harvesting and lysis steps must be performed as quickly as possible, keeping samples on ice at all times.

-

Cell Lysis:

-

Place the cell culture plate on ice.

-

Quickly aspirate the media and wash once with ice-cold PBS.

-

Immediately add 1X Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol and protease/phosphatase inhibitors) directly to the cells. The volume depends on the plate size (e.g., 100-150 µL for a well in a 6-well plate).

-

Scrape the cells and collect the viscous lysate into a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Sonicate or pass the lysate through a fine-gauge needle to shear genomic DNA and reduce viscosity.

-

Heat the samples at 95-100°C for 5-10 minutes to denature proteins.

-

Centrifuge at maximum speed for 5 minutes to pellet any debris. The supernatant is the protein sample.

-

-

SDS-PAGE and Transfer:

-

Load 20-50 µg of total protein per lane onto a 7.5% polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Strip and re-probe the blot for a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.

-

Protocol 3.4: Quantitative Real-Time PCR (qPCR) for HIF-1 Target Gene Expression

-

Cell Treatment and Harvest: Treat cells with this compound as described in Protocol 3.2 for an appropriate duration (e.g., 16-24 hours) to allow for transcription and mRNA accumulation. Harvest cells directly in a lysis buffer suitable for RNA extraction (e.g., containing guanidinium thiocyanate).

-

RNA Extraction: Isolate total RNA using a column-based kit or a phenol-chloroform extraction method according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (ACTB, GAPDH), and a suitable SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control group.

Protocol 3.5: Cell Viability and Cytotoxicity Assay (MTT Method)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different this compound concentrations. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

-

Plot the % viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

References

- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Oxygen-Sensing Pathway and Its Therapeutic Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: An In-depth Technical Guide to IOX4 Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of IOX4, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs). While direct quantitative pharmacokinetic data regarding brain penetration remains limited in publicly available literature, this document synthesizes the existing indirect evidence, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Executive Summary

Evidence of this compound Blood-Brain Barrier Permeability

The primary evidence for this compound's ability to cross the BBB comes from a seminal study by Chan et al. (2015).[1] The researchers observed a marked induction of both HIF-1α and HIF-2α proteins in the brains of mice following intraperitoneal administration of this compound. This effect was not observed with other PHD inhibitors like IOX2 or the generic 2-oxoglutarate (2OG) analogue, dimethyloxalylglycine (DMOG), suggesting a superior brain penetration profile for this compound.[1]

The authors attribute the enhanced BBB permeability of this compound, in part, to its more hydrophobic nature compared to IOX2.[1] This increased lipophilicity is a key physicochemical property known to facilitate passive diffusion across the lipid-rich membranes of the BBB.

Quantitative Data Summary

Direct quantitative measurements of this compound brain-to-plasma concentration ratios (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not available in the reviewed literature. However, the dose-dependent induction of HIFs in the brain provides a qualitative measure of its CNS activity.

| Compound | Dose (mg/kg) | Administration Route | Observed Effect in Mouse Brain | Reference |

| This compound | 17.5 - 70 | Intraperitoneal | Dose-dependent induction of HIF-1α and HIF-2α | [1] |

| IOX2 | 37.7 | Intraperitoneal | No significant induction of HIF-1α or HIF-2α | |

| DMOG | 75 & 160 | Intraperitoneal | No significant induction of HIF-1α or HIF-2α |

Experimental Protocols

The following protocols are based on the methodologies described by Chan et al. (2015) for their in vivo studies in mice.

In Vivo Administration of this compound in Mice

-

Animal Model: Wild-type C57BL/6 mice.

-

Compound Preparation: this compound was formulated for intraperitoneal (i.p.) injection. While the exact vehicle is not specified in the primary publication, a common vehicle for similar compounds is a suspension in 0.5% carboxymethylcellulose or a solution in a mixture of DMSO, PEG300, Tween-80, and saline.

-

Dosing: Mice were administered this compound via i.p. injection at doses ranging from 17.5 mg/kg to 70 mg/kg. Control groups received the vehicle alone.

-

Time Course: Tissues were harvested at 1 hour post-injection for analysis of HIFα protein levels.

-

Tissue Processing: Following euthanasia, brains and other organs were rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until further processing.

-

Protein Extraction and Immunoblotting:

-

Tissues were homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin).

-

Following incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and HIF-1α Stabilization

The following diagram illustrates the signaling pathway through which this compound leads to the stabilization of HIF-1α. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, targeting it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound, as a PHD inhibitor, prevents this hydroxylation, leading to the accumulation and activation of HIF-1α.

Caption: Mechanism of this compound-mediated HIF-1α stabilization.

Experimental Workflow for Assessing this compound Brain Penetration

This diagram outlines the key steps in the in vivo experiments conducted to evaluate the effect of this compound in the brain.

Caption: In vivo experimental workflow for this compound studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound can penetrate the blood-brain barrier and exert its pharmacological effects within the central nervous system. The induction of HIF-1α and HIF-2α in the brains of mice following systemic administration serves as a robust, albeit indirect, confirmation of its CNS bioavailability.

For future research, it will be crucial to conduct dedicated neuropharmacokinetic studies to quantify the brain penetration of this compound. Determining key parameters such as the unbound brain-to-plasma concentration ratio (Kp,uu) will provide a more precise understanding of its CNS disposition and will be invaluable for dose selection in preclinical models of neurological diseases. Furthermore, exploring the role of active transport mechanisms, in addition to passive diffusion, could offer deeper insights into how this compound traverses the BBB. Such studies will be instrumental in advancing the development of this compound and other PHD inhibitors for the treatment of stroke and other cerebral disorders.

References

IOX4: A Technical Guide for the Investigation of Angiogenesis and Vasculogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), and its application in the study of angiogenesis and vasculogenesis. This document details the mechanism of action of this compound, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in key in vitro and in vivo angiogenesis and vasculogenesis assays.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a valuable tool for researchers studying the physiological and pathological processes regulated by the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] By selectively inhibiting PHD2, this compound prevents the degradation of the HIF-1α subunit, leading to its accumulation and the subsequent activation of HIF-1 target genes.[1][2] Many of these target genes, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and angiopoietins, are critical regulators of angiogenesis and vasculogenesis. This makes this compound a powerful instrument for dissecting the molecular mechanisms of new blood vessel formation and for exploring potential therapeutic strategies for diseases characterized by aberrant vascularization.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, marking them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes. By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of normal oxygen levels. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ for PHD2 | 1.6 nM | Cell-free hydroxylation assay | |

| EC₅₀ for HIF-1α Induction | 11.7 µM | MCF-7 cells | |

| 11.1 µM | Hep3B cells | ||

| 5.6 µM | U2OS cells |

Table 2: In Vivo Administration of this compound

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Mouse | 35 mg/kg | Intraperitoneal | Induction of HIF-1α in various tissues |

Experimental Protocols

This section provides detailed methodologies for key experiments to study angiogenesis and vasculogenesis using this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

References

IOX4 as a Chemical Probe for Hypoxia Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2), and its application as a chemical probe in hypoxia research. This document details this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in cellular and in vivo studies.

Introduction to this compound and the Hypoxia Signaling Pathway

Hypoxia, a state of reduced oxygen availability, is a critical factor in normal physiology and in the pathophysiology of various diseases, including cancer, ischemia, and inflammation. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α, a reaction catalyzed by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs), with PHD2 being the primary oxygen sensor in most cells.[3][4][5] Hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

This compound is a potent and selective, cell-permeable inhibitor of PHD2. By competitively binding to the 2-oxoglutarate binding site of PHD2, this compound effectively blocks the hydroxylation of HIF-α, thereby mimicking a hypoxic state and leading to the stabilization and activation of HIF signaling even under normoxic conditions. Its selectivity for PHD2 over other 2OG-dependent dioxygenases makes it a valuable tool for dissecting the specific roles of the HIF pathway in various biological processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| PHD2 | Cell-free hydroxylation assay | 1.6 |

Table 2: Cellular Activity of this compound - HIF-1α Induction

| Cell Line | Assay Type | EC50 (µM) | Incubation Time | Reference |

| MCF-7 | HIF-1α immunoassay | 114 | 5 hours | |

| Hep3B | HIF-1α immunoassay | 86 | 5 hours | |

| U2OS | HIF-1α immunoassay | 49.5 | 5 hours | |

| MCF-7 | HIF-1α immunoassay | 11.7 | Not Specified | |

| Hep3B | HIF-1α immunoassay | 11.1 | Not Specified | |

| U2OS | HIF-1α immunoassay | 5.6 | Not Specified |

Table 3: In Vivo Activity of this compound in Mice

| Tissue | Dose (mg/kg) | Treatment Duration | Observed Effect | Reference |

| Brain | 35 | 1 hour | Marked induction of HIF-1α and HIF-2α | |

| Liver | 35 | 1 hour | Induction of HIF-1α and HIF-2α | |

| Kidney | 35 | 1 hour | Induction of HIF-1α and HIF-2α | |

| Heart | 35 | 1 hour | Induction of HIF-1α and HIF-2α |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

HIF-1α Signaling Pathway Under Normoxia and Hypoxia/IOX4 Treatment

Caption: HIF-1α signaling under normoxia versus hypoxia/IOX4 treatment.

Experimental Workflow for Investigating Hypoxia Using this compound

Caption: General workflow for studying hypoxia with the chemical probe this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., MCF-7, Hep3B, U2OS) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also prepare a vehicle control with the same final concentration of DMSO.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Western Blot for HIF-1α Stabilization

This protocol is adapted from standard Western blotting procedures for detecting the transient HIF-1α protein.

Materials:

-

Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels (e.g., 4-12% gradient).

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary Antibody: anti-HIF-1α (e.g., rabbit or mouse monoclonal).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: After treatment, place the culture plates on ice. Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Extraction: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.

In Vitro PHD2 Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PHD2 activity.

Materials:

-

Recombinant human PHD2 enzyme.

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated, e.g., a peptide from the ODDD).

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing ascorbate and FeSO₄).

-

2-Oxoglutarate (2OG).

-

This compound.

-

Detection system (e.g., antibody-based detection of the hydroxylated peptide, or mass spectrometry).

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing Assay Buffer, recombinant PHD2, and the HIF-1α peptide substrate.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Reaction Initiation: Initiate the reaction by adding 2-oxoglutarate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detection: Quantify the amount of hydroxylated peptide product using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This protocol allows for the quantification of changes in the expression of HIF target genes following this compound treatment.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for target genes (e.g., VEGFA, EPO, GLUT1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB).

Table 4: Example Human Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| VEGFA | CATCTTCAAGCCATCCTGTGTG | CCGCATAATCTGCATGGTGAT | |

| GLUT1 (SLC2A1) | GGCCAAGAGTGTGCTAAAGAA | ACAGCGTTGATGCCAGACAG | |

| EPO | TGTCCAGACACCAAAGTT | TCCCAGAGAGGCAGAAAT | General Primer Design |

| LDHA | ATGGCAACTCTAAAGGATCAGC | CCAACCCCAACAACTGTAATCT | |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | General Primer Design |

Procedure:

-

RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA. Include no-template controls for each primer set.

-

qPCR Run: Perform the qPCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a powerful and selective chemical probe for the investigation of the hypoxia signaling pathway. Its ability to stabilize HIF-α by inhibiting PHD2 allows researchers to dissect the downstream consequences of HIF activation in a controlled and dose-dependent manner, independent of oxygen levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of the multifaceted roles of hypoxia in health and disease, and to explore the therapeutic potential of targeting the HIF pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stabilization of HIF-2α by IOX4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IOX4, a potent small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2). Its primary focus is the mechanism by which this compound leads to the stabilization of HIF-2α, a critical transcription factor in cellular response to oxygen availability. This document details the underlying signaling pathways, quantitative efficacy data, and key experimental protocols for studying its effects.

Core Mechanism of Action: PHD2 Inhibition

Under normal oxygen conditions (normoxia), the alpha subunits of HIF transcription factors, including HIF-1α and HIF-2α, are constitutively synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[1][2] These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[1][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-α, targeting it for proteasomal degradation.[1]

This compound is a potent and highly selective inhibitor of PHD2. It functions as a competitive inhibitor with respect to the 2-oxoglutarate (2OG) co-substrate. By binding to the active site of PHD2, this compound prevents the prolyl hydroxylation of HIF-1α and HIF-2α. In the absence of this hydroxylation, the VHL complex cannot bind to HIF-α subunits. Consequently, HIF-2α is not targeted for degradation, leading to its stabilization, accumulation, and translocation to the nucleus. There, it dimerizes with the stable HIF-β subunit (ARNT), binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activates their transcription.

Quantitative Data on this compound Efficacy

The potency of this compound has been characterized in both biochemical assays and cellular models. It is a nanomolar inhibitor of PHD2 and effectively induces HIF-α stabilization in the micromolar range in various cell lines and in vivo.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | Recombinant Human PHD2 (cell-free assay) | 1.6 nM | |

| EC₅₀ (HIF-1α Induction) | MCF-7 Cells | 11.7 µM (this compound) / 114 µM (IOX2) | |

| EC₅₀ (HIF-1α Induction) | Hep3B Cells | 11.1 µM (this compound) / 86 µM (IOX2) | |

| EC₅₀ (HIF-1α Induction) | U2OS Cells | 5.6 µM (this compound) / 49.5 µM (IOX2) |

| Selectivity | Other 2OG-dependent dioxygenases (JMJD, FTO, etc.) | >1,000-fold selective for PHD2 | |

Table 2: In Vivo Efficacy of this compound in Mice (1-hour treatment)

| Tissue | This compound Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|---|

| Liver | 35 | Induction of HIF-1α and HIF-2α | |

| Brain | 35 | Marked induction of HIF-1α and HIF-2α | |

| Kidney | 35 | Induction of HIF-1α and HIF-2α | |

| Heart | 35 | Induction of HIF-1α and HIF-2α |

| Liver & Brain | 17.5 to 70 | Dose-dependent induction of HIF-1α and HIF-2α | |

Note: this compound demonstrates superior potency and blood-brain barrier penetration compared to earlier-generation PHD inhibitors like IOX2 and DMOG.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize this compound.

-

Principle: This homogenous assay measures the hydroxylation of a biotinylated HIF-1α CODD peptide by recombinant PHD2. The hydroxylated peptide is recognized by a specific antibody, bringing donor and acceptor beads into proximity to generate a luminescent signal. Inhibition by this compound reduces the signal.

-

Key Reagents: Recombinant human PHD2, biotinylated HIF-1α CODD peptide, L-ascorbic acid, Fe(II), 2-oxoglutarate, anti-hydroxyproline antibody, AlphaScreen donor and acceptor beads, this compound compound series.

-

Procedure:

-

Pre-incubate PHD2 enzyme with varying concentrations of this compound in assay buffer for 15 minutes.

-

Initiate the reaction by adding a substrate mixture containing the HIF-1α peptide, 2OG, Fe(II), and ascorbate.

-

Allow the hydroxylation reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and add the detection mixture containing the specific antibody and AlphaScreen beads.

-

Incubate in the dark to allow for bead-antibody-peptide complex formation.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values using a normalized dose-response nonlinear regression fit.

-

-

Principle: This protocol assesses the ability of this compound to increase intracellular levels of HIF-2α in cultured cells by preventing its degradation. The stabilized protein is detected by Western blot.

-

Key Reagents: Human cell line (e.g., Hep3B, which expresses HIF-2α), cell culture medium, this compound, DMSO (vehicle control), lysis buffer (e.g., RIPA), protease inhibitors, primary antibody against HIF-2α, primary antibody against a loading control (e.g., β-actin), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Cell Culture & Treatment: Plate cells and allow them to adhere. Treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) or DMSO for a specified time (e.g., 5-6 hours).

-

Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE & Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary anti-HIF-2α antibody overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify band intensity to determine the dose-dependent effect of this compound on HIF-2α levels.

-

Selectivity Profile of this compound

A critical attribute of a chemical probe or therapeutic agent is its selectivity. This compound demonstrates high selectivity for the PHD enzyme family over other human 2OG-dependent dioxygenases, including Factor Inhibiting HIF (FIH) and Jumonji C (JmjC)-domain containing histone demethylases. This is important because off-target inhibition could lead to unintended biological consequences. For instance, FIH inhibition would affect HIF transactivation activity, a separate regulatory mechanism from stabilization. Cellular assays confirm that this compound potently inhibits prolyl-hydroxylation without significantly affecting asparaginyl-hydroxylation (catalyzed by FIH) at concentrations that maximally stabilize HIF-α.

Conclusion